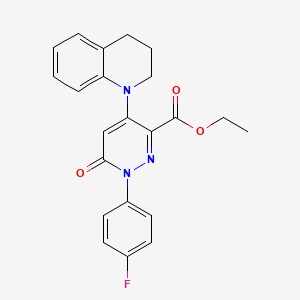

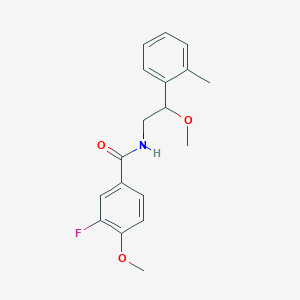

1-(2,6-Difluorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

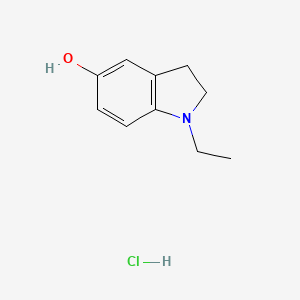

1-(2,6-Difluorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a critical enzyme involved in the development and function of B-cells, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

Aplicaciones Científicas De Investigación

In Vitro and In Vivo Metabolism Studies

1-(2,6-Difluorophenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea is studied extensively for its metabolic pathways. An example is the study of a potent inhibitor of soluble epoxide hydrolase, TPPU, which shares a similar structure. Research on TPPU's metabolism contributes to understanding its safety and effectiveness, identifying metabolites via LC-MS/MS strategies and assessing species differences in metabolite formation (Wan et al., 2019).

Synthesis and Structure-Activity Relationships

These urea derivatives are synthesized and tested for various bioactivities. For example, investigations into 1,3-disubstituted ureas possessing a piperidyl moiety as inhibitors of soluble epoxide hydrolase (sEH) explore their structure-activity relationships. Such studies often involve oral administration in animal models, highlighting the compounds' pharmacokinetic parameters and efficacy in reducing inflammatory pain (Rose et al., 2010).

Antiproliferative Screening against Cancer Cell Lines

A series of urea derivatives are synthesized and subjected to antiproliferative screening against various human cancer cell lines. This research often identifies compounds with significant efficacy and superior potency compared to standard cancer treatments, providing insights into potential therapeutic applications in oncology (Al-Sanea et al., 2018).

Anti-Cancer Agent Development

Ureas are explored for their potential as anti-cancer agents, such as their role in activating certain kinase inhibitors, impacting cancer cell proliferation. This research is crucial for developing new, target-specific cancer therapies (Denoyelle et al., 2012).

Solid-State Structure Determination

Studies involving the synthesis of similar urea compounds and their structure determination using techniques like X-ray diffraction are vital. This research provides insights into the molecular structure and stability of these compounds, which is essential for their application in various scientific fields (Sun et al., 2022).

Propiedades

IUPAC Name |

1-(2,6-difluorophenyl)-3-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3O3/c21-16-2-1-3-17(22)19(16)24-20(28)23-14-6-4-13(5-7-14)12-18(27)25-10-8-15(26)9-11-25/h1-7,15,26H,8-12H2,(H2,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQGPJRNNYHSMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{(E)-1-[4-(2-pyrimidinyloxy)phenyl]ethylidene}-1-hydrazinecarboxylate](/img/structure/B2959327.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2959332.png)

![2,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2959336.png)

![N-[cyano(2-methylphenyl)methyl]-2-methylbutanamide](/img/structure/B2959340.png)

![1-(4-Methylpiperidin-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2959343.png)

![Ethyl 2-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2959345.png)